N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide
Description
N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which is a common motif in medicinal chemistry due to its ability to confer rigidity and three-dimensionality to molecules, potentially enhancing their biological activity.
Properties
IUPAC Name |
N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2S/c1-14(13-21(2)20)17-15(19)18-11-6-9-16(10-12-18)7-4-3-5-8-16/h14H,3-13H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYQXROIHRKEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)NC(=O)N1CCCC2(CCCCC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Introduction of the sulfinyl group: This step often involves the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amide bond formation: The final step involves coupling the sulfinyl-containing intermediate with a carboxylic acid derivative, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether derivative.
Substitution: Various substituted amides depending on the nucleophile used.
Chemistry:
Catalysis: The compound’s unique structure can be explored for catalytic applications, particularly in asymmetric synthesis.
Material Science: Its rigid spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biology and Medicine:
Drug Development: The compound can be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its structural features.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry:
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide exerts its effects is likely dependent on its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
N-(1-methylsulfinylpropan-2-yl)-9-azaspiro[5.6]dodecane-9-carboxamide analogs: Compounds with slight modifications in the sulfinyl or spirocyclic moieties.
Other spirocyclic amides: Compounds with different substituents on the spirocyclic core.
Uniqueness:
Structural Rigidity: The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity.
Functional Groups: The presence of both sulfinyl and amide groups allows for diverse chemical reactivity and potential biological activity.
By comparing these compounds, researchers can identify the unique properties of this compound that make it a valuable candidate for further study and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
